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  • Product: 2-(2,5-Dichlorophenyl)propanoic acid
  • CAS: 1249190-68-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(2,5-Dichlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(2,5-Dichlorophenyl)propanoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a propanoic acid moiety attached to a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,5-Dichlorophenyl)propanoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a propanoic acid moiety attached to a dichlorinated benzene ring, suggests its potential utility as a building block in medicinal chemistry and materials science. Substituted phenylpropanoic acids are a well-established class of compounds with diverse biological activities, and their derivatives have been explored for various therapeutic applications, including as non-steroidal anti-inflammatory drugs (NSAIDs) and as modulators of metabolic pathways. This guide aims to provide a comprehensive overview of the anticipated properties, synthesis, analytical characterization, and safety considerations for this specific compound, based on established chemical principles and data from related molecules.

Chemical and Physical Properties

The physicochemical properties of 2-(2,5-Dichlorophenyl)propanoic acid are critical for its handling, formulation, and biological activity. While experimental data is scarce, the following properties can be predicted based on its structure and comparison with analogous compounds.

PropertyPredicted Value/InformationBasis of Prediction
CAS Number 1249190-68-8
Molecular Formula C₉H₈Cl₂O₂
Molecular Weight 219.06 g/mol
Appearance Likely a white to off-white crystalline solidAnalogy with similar phenylpropanoic acids.
Solubility Expected to be poorly soluble in water and soluble in organic solvents like methanol, ethanol, and DMSO.The hydrophobic dichlorophenyl ring and the carboxylic acid group suggest this solubility profile.
pKa Estimated to be in the range of 3-5.The electron-withdrawing chlorine atoms will increase the acidity of the carboxylic acid compared to propanoic acid.
Melting Point Predicted to be in the range of 80-120 °C.Based on the melting points of similar dichlorinated phenylpropanoic acids.

Potential Synthesis Routes

The synthesis of 2-(2,5-Dichlorophenyl)propanoic acid can be approached through several established organic chemistry methodologies. A plausible synthetic pathway is outlined below, based on common reactions for creating α-arylpropanoic acids.

Workflow for a Plausible Synthesis Route

cluster_0 Synthesis of 2-(2,5-Dichlorophenyl)propanoic acid A 2,5-Dichlorobenzaldehyde C Ethyl 2,5-dichlorocinnamate A->C Wittig Reaction B Wittig Reagent (e.g., (Carbethoxymethylene)triphenylphosphorane) B->C E Ethyl 2-(2,5-dichlorophenyl)propanoate C->E Reduction D Hydrogenation (e.g., H₂, Pd/C) D->E G 2-(2,5-Dichlorophenyl)propanoic acid E->G Saponification F Hydrolysis (e.g., NaOH, H₂O/EtOH) F->G

Caption: Plausible synthetic workflow for 2-(2,5-Dichlorophenyl)propanoic acid.

Step-by-Step Experimental Protocol (Hypothetical)
  • Wittig Reaction: 2,5-Dichlorobenzaldehyde is reacted with a Wittig reagent, such as (carbethoxymethylene)triphenylphosphorane, in an appropriate solvent like THF to yield ethyl 2,5-dichlorocinnamate.

  • Reduction: The resulting cinnamate ester is then subjected to catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst to reduce the double bond, affording ethyl 2-(2,5-dichlorophenyl)propanoate.

  • Hydrolysis: The final step involves the saponification of the ester using a base like sodium hydroxide in a mixture of water and ethanol, followed by acidification to yield the desired product, 2-(2,5-Dichlorophenyl)propanoic acid.

Analytical Characterization

A combination of analytical techniques is essential for the comprehensive characterization of 2-(2,5-Dichlorophenyl)propanoic acid to confirm its identity, purity, and structure.

Recommended Analytical Workflow

cluster_1 Analytical Characterization Workflow Start Synthesized Product HPLC HPLC for Purity Assessment Start->HPLC NMR NMR for Structural Elucidation (¹H, ¹³C) Start->NMR MS Mass Spectrometry for Molecular Weight Confirmation Start->MS IR FT-IR for Functional Group Identification Start->IR Final Characterized Compound HPLC->Final NMR->Final MS->Final IR->Final

Caption: Recommended workflow for analytical characterization.

Detailed Methodologies
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for assessing the purity of the compound. A C18 column with a mobile phase gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol would likely provide good separation. UV detection at a wavelength corresponding to the absorbance of the dichlorophenyl group (around 254 nm) would be appropriate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton at the alpha position, and the methyl protons. The coupling patterns of the aromatic protons would confirm the 2,5-disubstitution pattern.

    • ¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the propanoic acid chain.

  • Mass Spectrometry (MS): Mass spectrometry, likely using electrospray ionization (ESI), would be used to confirm the molecular weight of the compound. The isotopic pattern characteristic of two chlorine atoms would be a key diagnostic feature in the mass spectrum.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-Cl stretches in the fingerprint region.

Toxicology and Safety Considerations

Due to the lack of specific toxicological data for 2-(2,5-Dichlorophenyl)propanoic acid, a cautious approach to handling is imperative. Information from related dichlorinated aromatic compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), suggests that this class of molecules can have complex toxicological profiles.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Potential Hazards (Inferred):

  • Skin and Eye Irritation: Similar to other carboxylic acids and chlorinated compounds, it may cause skin and eye irritation upon contact.

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.

  • Toxicity: The systemic toxicity is unknown, but it is prudent to assume it may be harmful if swallowed or absorbed through the skin. Long-term exposure effects are also unknown.

Potential Applications in Drug Development

Substituted phenylpropanoic acids are a privileged scaffold in drug discovery. The unique substitution pattern of 2-(2,5-Dichlorophenyl)propanoic acid could offer novel structure-activity relationships in various therapeutic areas.

  • Anti-inflammatory Agents: Many NSAIDs are based on the phenylpropanoic acid scaffold. This compound could serve as a starting point for the development of new anti-inflammatory drugs.

  • Metabolic Disease Modulators: Phenylpropanoic acid derivatives have been investigated as agonists for peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism. This suggests potential applications in the treatment of type 2 diabetes and dyslipidemia.

  • Oncology: The unique electronic and steric properties imparted by the dichloro-substitution could be exploited in the design of novel anticancer agents.

Conclusion

While specific experimental data for 2-(2,5-Dichlorophenyl)propanoic acid (CAS 1249190-68-8) is limited, a comprehensive technical profile can be constructed based on the well-understood chemistry of analogous compounds. This guide provides researchers and drug development professionals with a foundational understanding of its likely properties, synthesis, and analytical characterization, as well as crucial safety considerations and potential therapeutic applications. It is imperative that the information presented here is used as a starting point for rigorous experimental validation.

References

  • Garabrant, D. H., & Philbert, M. A. (2016). Review of 2,4-Dichlorophenoxyacetic Acid (2,4-D) Epidemiology and Toxicology. Critical Reviews in Toxicology, 46(sup1), 1-52. [Link]

  • Nomura, M., Tanase, T., Ide, T., Tsunoda, M., Suzuki, M., Uchiki, H., Murakami, K., & Miyachi, H. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. Journal of Medicinal Chemistry, 46(17), 3581–3599. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]

  • Mikami, S., Kitamura, S., Negoro, N., Sasaki, S., Suzuki, M., Tsujihata, Y., Miyazaki, T., Ito, R., Suzuki, N., Miyazaki, J., Santou, T., Kanzaki, N., Funami, M., Tanaka, T., Yasuma, T., & Momose, Y. (201
Exploratory

2-(2,5-Dichlorophenyl)propionic acid SMILES and InChIKey

An In-Depth Technical Guide to 2-(2,5-Dichlorophenyl)propionic Acid Abstract This technical guide provides a comprehensive overview of 2-(2,5-dichlorophenyl)propionic acid, a substituted aromatic carboxylic acid. The doc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2,5-Dichlorophenyl)propionic Acid

Abstract

This technical guide provides a comprehensive overview of 2-(2,5-dichlorophenyl)propionic acid, a substituted aromatic carboxylic acid. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's chemical identity, physicochemical properties, conceptual synthesis, and potential research applications. While literature on this specific molecule is not abundant, this guide synthesizes available data with expert analysis of its structural features and comparisons to analogous compounds to provide a robust scientific profile. Key identifiers, including its SMILES string and InChIKey, are presented as foundational data points. The guide also covers presumed safety protocols and theoretical analytical characterization, offering a well-rounded perspective for laboratory work.

Chemical Identity and Structure

The unique spatial arrangement and electronic properties of a molecule are fundamentally defined by its structure. For 2-(2,5-dichlorophenyl)propionic acid, the presence of a dichlorinated phenyl ring directly attached to a propionic acid moiety at the alpha-carbon dictates its chemical behavior and potential interactions.

2.1 Chemical Identifiers

Precise identification is critical for database searches, procurement, and regulatory documentation. The following table summarizes the key chemical identifiers for 2-(2,5-dichlorophenyl)propionic acid.

IdentifierValueSource
IUPAC Name 2-(2,5-dichlorophenyl)propanoic acidN/A
SMILES CC(C1=C(C=CC(=C1)Cl)Cl)C(=O)OPubChem CID: 21467118
InChIKey XAFWOKHOVFWWBQ-UHFFFAOYSA-NPubChem CID: 21467118
Molecular Formula C₉H₈Cl₂O₂PubChem CID: 21467118
PubChem CID 21467118PubChem CID: 21467118

2.2 Structural Representation

The two-dimensional structure of the molecule is visualized below, illustrating the connectivity of the atoms.

Caption: 2D structure of 2-(2,5-dichlorophenyl)propionic acid.

Physicochemical Properties

The physicochemical properties of a compound are paramount for predicting its behavior in biological and chemical systems, influencing everything from solubility to membrane permeability.

3.1 Predicted Data Summary

While experimental data for 2-(2,5-dichlorophenyl)propionic acid is limited, computational models provide valuable estimates. The data below is sourced from predictions available on PubChem.

PropertyPredicted ValueUnit
Molecular Weight 219.07 g/mol
Monoisotopic Mass 217.99013Da
XlogP 3.2N/A
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

The predicted XlogP value of 3.2 suggests that the compound is moderately lipophilic. This is a direct consequence of the nonpolar dichlorophenyl group, balanced by the polar carboxylic acid function. This balance is a common feature in many orally bioavailable drugs, as it facilitates passage through cellular membranes while retaining sufficient aqueous solubility for distribution.

Conceptual Synthesis Workflow

4.1 Retrosynthetic Analysis

The primary challenge in the synthesis is the formation of the carbon-carbon bond between the aromatic ring and the propionic acid alpha-carbon. A reliable approach involves a Grignard reaction. The target molecule can be disconnected at this C-C bond, leading back to a 2,5-dichlorophenyl Grignard reagent and a suitable three-carbon electrophile.

4.2 Proposed Synthetic Pathway

The following multi-step synthesis is proposed as a viable route to obtain 2-(2,5-dichlorophenyl)propionic acid. The choice of starting from 1-bromo-2,5-dichlorobenzene is strategic, as the bromine atom is well-suited for conversion into a Grignard reagent.

G start 1-Bromo-2,5-dichlorobenzene step1 Formation of Grignard Reagent start->step1 grignard 2,5-Dichlorophenyl- magnesium Bromide step1->grignard Mg, THF step2 Nucleophilic Addition grignard->step2 intermediate 1-(2,5-Dichlorophenyl)-propan-2-ol step2->intermediate 1. Add Reagent 2. H₃O⁺ Workup reagent Propylene Oxide reagent->step2 step3 Oxidation intermediate->step3 KMnO₄ or CrO₃ product 2-(2,5-Dichlorophenyl)- propionic Acid step3->product

Caption: Proposed synthetic workflow for 2-(2,5-dichlorophenyl)propionic acid.

Experimental Protocol Considerations:

  • Grignard Formation: The reaction of 1-bromo-2,5-dichlorobenzene with magnesium turnings in an anhydrous ether solvent like THF is a standard procedure. The key is maintaining strict anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.

  • Nucleophilic Addition: The Grignard reagent is then reacted with an electrophile such as propylene oxide. This reaction must be performed at low temperatures (e.g., 0 °C to -78 °C) to control reactivity and minimize side reactions. An acidic workup is required to protonate the resulting alkoxide.

  • Oxidation: The secondary alcohol intermediate is oxidized to the carboxylic acid. A strong oxidizing agent like potassium permanganate (KMnO₄) under basic conditions, followed by acidification, or Jones reagent (CrO₃ in sulfuric acid) would be effective. The choice of oxidant depends on scale and desired workup conditions. Purification would likely involve crystallization or column chromatography.

Potential Applications and Research Context

The structural motif of 2-(2,5-dichlorophenyl)propionic acid, specifically the 2-arylpropionic acid core, is a well-known pharmacophore. This class of compounds, known as "profens," includes many common non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Flurbiprofen.

  • Medicinal Chemistry: The primary research interest in this molecule would likely be as an NSAID candidate. The dichlorophenyl substitution pattern would modulate the lipophilicity and electronic properties of the molecule, potentially influencing its binding affinity and selectivity for cyclooxygenase (COX) enzymes, the primary targets of NSAIDs. Researchers could synthesize this compound as part of a library to explore structure-activity relationships (SAR) for novel anti-inflammatory or analgesic agents.

  • Synthetic Building Block: The compound serves as a valuable precursor for more complex molecules. For instance, the existence of its amino-functionalized analog, (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, which is used as an unnatural amino acid in peptide chemistry, underscores the utility of this scaffold.[1] The carboxylic acid handle allows for straightforward derivatization via amidation, esterification, or reduction.

  • Agrochemical Research: While its phenoxy-analogs like Dichlorprop are known herbicides, the activity of 2-(2,5-dichlorophenyl)propionic acid in this area is not established.[2] Its structural similarity might warrant screening for herbicidal or plant growth regulatory effects, although the mechanism of action would likely differ from the auxin-like activity of the phenoxy herbicides.

Theoretical Analytical Characterization

For any newly synthesized compound, unambiguous characterization is essential. The following are expected outcomes from standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show a characteristic doublet for the methyl (CH₃) group and a corresponding quartet for the alpha-proton (CH). The aromatic region would display a complex splitting pattern for the three protons on the dichlorophenyl ring. The carboxylic acid proton would appear as a broad singlet, typically far downfield (>10 ppm).

  • ¹³C NMR: The carbon spectrum would show distinct signals for the methyl carbon, the alpha-carbon, the carbonyl carbon of the carboxylic acid, and the six unique carbons of the aromatic ring (two of which are substituted with chlorine).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺). Critically, due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed. The M+2 peak (from one ³⁷Cl and one ³⁵Cl) and M+4 peak (from two ³⁷Cl atoms) would have predictable relative intensities, providing strong evidence for the presence of two chlorine atoms in the molecule.

Presumed Safety and Handling

No specific safety data sheet (SDS) is available for 2-(2,5-dichlorophenyl)propionic acid. Therefore, a risk assessment must be based on structurally similar compounds, such as propionic acid and other chlorinated aromatic acids.

  • Hazard Classification (Presumed): Based on analogs, this compound should be handled as a corrosive substance that can cause severe skin burns and eye damage.[3][4] It may also cause respiratory irritation. Harmful if swallowed is another potential hazard.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of the solid or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

This presumed safety profile is for guidance only. A thorough, substance-specific risk assessment should be conducted by trained personnel before any experimental work is undertaken.

Conclusion

2-(2,5-Dichlorophenyl)propionic acid is a compound with significant potential, primarily as a candidate for medicinal chemistry research due to its core 2-arylpropionic acid structure. While direct experimental data is sparse, this guide provides its definitive chemical identifiers (SMILES and InChIKey) and constructs a robust profile based on computational data and expert analysis of its structure. The proposed synthetic pathway and theoretical analytical data offer a practical foundation for researchers aiming to synthesize and characterize this molecule. As with any research chemical, all work should be preceded by a careful review of presumed hazards and the implementation of appropriate safety protocols.

References

  • PubChem. Compound Summary for CID 21467118, 2-(2,5-dichlorophenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • DC Fine Chemicals. Safety Data Sheet for Propionic Acid. (2024-11-04). Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 2-(2,5-Dichlorophenyl)propanoic acid in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from formulation design to in vivo bioavailability...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from formulation design to in vivo bioavailability. This technical guide provides a comprehensive examination of the solubility characteristics of 2-(2,5-Dichlorophenyl)propanoic acid. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, this paper establishes a robust framework for its theoretical and experimental assessment. We will delve into the molecular characteristics that govern its solubility, provide a detailed, field-proven protocol for its empirical determination using the gold-standard equilibrium shake-flask method, and discuss the critical factors that must be controlled for accurate and reproducible results. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally determine the solubility profile of this and structurally related compounds.

Introduction: The Critical Role of Solubility

2-(2,5-Dichlorophenyl)propanoic acid is a halogenated aromatic carboxylic acid. Compounds of this class are of significant interest in medicinal chemistry and materials science. The successful application of such a compound, particularly in pharmaceutical development, is contingent upon a thorough understanding of its solubility. Solubility dictates the choice of solvents for synthesis and purification, the feasibility of different formulation strategies (e.g., solutions, suspensions), and ultimately, the dissolution rate and absorption of the drug in the body.[1][2] Poor solubility is a leading cause of failure in the drug development pipeline.[1] Therefore, a precise characterization of the solubility of 2-(2,5-Dichlorophenyl)propanoic acid in relevant organic solvents is not merely a data-gathering exercise; it is a foundational step in risk mitigation and rational drug design.

Physicochemical Profile of 2-(2,5-Dichlorophenyl)propanoic acid

The solubility of a molecule is intrinsically linked to its structure and physical properties. The key features of 2-(2,5-Dichlorophenyl)propanoic acid are its acidic carboxylic group, which can donate a hydrogen bond, and the non-polar, hydrophobic dichlorophenyl ring. These competing characteristics suggest a nuanced solubility profile.

PropertyValueSource
Molecular Formula C₉H₈Cl₂O₂[3]
Molecular Weight 219.07 g/mol [4]
IUPAC Name 2-(2,5-dichlorophenyl)propanoic acid[3]
Structure

(Structure based on IUPAC name)
Predicted XlogP 3.2[3]
Monoisotopic Mass 217.99013 Da[3]

The predicted XlogP value of 3.2 indicates a significant degree of lipophilicity, suggesting that the compound will generally favor solubility in non-polar organic solvents over water. However, the presence of the carboxylic acid group provides a site for hydrogen bonding, allowing for interactions with polar solvents.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that solutes tend to dissolve in solvents with similar polarity. We can categorize the expected solubility of 2-(2,5-Dichlorophenyl)propanoic acid based on solvent class.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both accept and donate hydrogen bonds. The carboxylic acid group of the solute can engage in strong hydrogen bonding with these solvents, promoting solubility. However, the large, non-polar dichlorophenyl ring will counteract this effect. Moderate to good solubility is generally expected.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): These solvents have polar bonds but lack O-H or N-H bonds, so they can act as hydrogen bond acceptors but not donors. They will interact favorably with the polar carboxylic acid group. Given the compound's lipophilic nature, good solubility is often observed in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The large, non-polar dichlorophenyl ring will have favorable interactions with these solvents, while the polar carboxylic acid group will be disfavored, potentially leading to lower solubility compared to polar aprotic solvents.

The following diagram illustrates the conceptual relationship between the solute's functional groups and different solvent classes.

G cluster_solute 2-(2,5-Dichlorophenyl)propanoic acid cluster_solvents Organic Solvent Classes Solute C₉H₈Cl₂O₂ Carboxylic_Acid Carboxylic Acid Group (-COOH) Solute->Carboxylic_Acid Polar, H-Bond Donor/Acceptor Dichlorophenyl_Ring Dichlorophenyl Ring (C₆H₃Cl₂) Solute->Dichlorophenyl_Ring Non-Polar, Lipophilic Polar_Protic Polar Protic (e.g., Methanol) Carboxylic_Acid->Polar_Protic Strong Interaction (H-Bonding) Polar_Aprotic Polar Aprotic (e.g., Acetone, DMSO) Carboxylic_Acid->Polar_Aprotic Favorable Interaction Dichlorophenyl_Ring->Polar_Aprotic Moderate Interaction Non_Polar Non-Polar (e.g., Toluene, Hexane) Dichlorophenyl_Ring->Non_Polar Strong Interaction (van der Waals)

Caption: Conceptual interactions governing solubility.

Experimental Determination of Equilibrium Solubility

Theoretical predictions provide a valuable starting point, but empirical measurement is essential for obtaining accurate solubility data. The saturation shake-flask method is the universally recognized gold-standard for determining equilibrium solubility due to its reliability.[2][5][6]

Rationale for the Shake-Flask Method

The core principle of this method is to create a saturated solution where the dissolved solute is in equilibrium with an excess of the undissolved solid phase.[5] This ensures that the measured concentration represents the maximum amount of solute that can dissolve in the solvent under the specified conditions (e.g., temperature). The method is considered trustworthy because the attainment of a concentration plateau over time serves as an internal validation of equilibrium.[7]

Detailed Step-by-Step Protocol

This protocol is harmonized from guidelines provided by the World Health Organization (WHO) and common pharmaceutical practices.[7][8][9]

1. Preparation:

  • Step 1.1: Add an excess amount of solid 2-(2,5-Dichlorophenyl)propanoic acid to a series of vials, each containing a precise volume of the selected organic solvent.
  • Causality: An excess of solid is critical to ensure that the solvent becomes fully saturated and that equilibrium can be established between the solid and solution phases.[5][6] Preliminary tests are recommended to estimate the required amount, aiming for a visible amount of undissolved solid at the end of the experiment.[8]

2. Equilibration:

  • Step 2.1: Seal the vials to prevent solvent evaporation.
  • Step 2.2: Place the vials in an incubator shaker or on a rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period.
  • Causality: Continuous agitation increases the surface area of the solid in contact with the solvent, accelerating the dissolution process.[5] Maintaining a constant temperature is crucial as solubility is highly temperature-dependent.[2][9] For poorly soluble compounds, equilibrium may take 24 to 72 hours to achieve.[5][7]

3. Phase Separation:

  • Step 3.1: After the equilibration period, remove the vials and allow them to stand undisturbed to let the excess solid settle.
  • Step 3.2: Carefully withdraw a sample from the supernatant. Separate the dissolved solute from the undissolved solid using either high-speed centrifugation or filtration (e.g., with a 0.45 μm PTFE syringe filter compatible with the organic solvent).
  • Causality: This is a critical step. Incomplete removal of solid particles will lead to an overestimation of solubility.[2] Centrifugation or filtration are the recommended methods for achieving clear separation.[7]

4. Analysis:

  • Step 4.1: Immediately dilute the clear supernatant with a suitable solvent to prevent precipitation upon cooling.
  • Causality: If the experiment is run at an elevated temperature, the compound may precipitate out at room temperature, leading to an underestimation of its solubility. Dilution ensures the sample remains in solution until analysis.[7]
  • Step 4.2: Quantify the concentration of the dissolved compound in the diluted sample using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
  • Causality: HPLC is the preferred analytical method as it can separate the parent compound from any potential impurities or degradants, ensuring the true solubility is measured.[5]

5. Confirmation of Equilibrium:

  • Step 5.1: Repeat the sampling and analysis at multiple time points (e.g., 24, 48, and 72 hours).
  • Causality: Equilibrium is confirmed when the measured concentration reaches a plateau and does not significantly change between the final two time points.[7] This self-validating step is essential for the trustworthiness of the results.
Workflow Diagram for the Shake-Flask Method

G A Step 1: Preparation Add excess solid to solvent in vial B Step 2: Equilibration Seal and agitate at constant temperature A->B C Time Point Sampling (e.g., 24h, 48h, 72h) B->C D Step 3: Phase Separation Centrifuge or filter supernatant C->D E Step 4: Analysis Dilute and quantify concentration via HPLC D->E F Step 5: Data Evaluation Plot Concentration vs. Time E->F G Is concentration at a plateau? F->G G->B No, continue agitation H Equilibrium Solubility Determined G->H Yes

Caption: Experimental workflow for the Shake-Flask method.

Conclusion

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Propionic acid, 2-(2,5-dichlorophenoxy)-. PubChem, National Center for Biotechnology Information. [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents. [Link]

  • Pawar, P. et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. [Link]

  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. [Link]

  • Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. World Health Organization. [Link]

  • Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species. Academia.edu. [Link]

  • Sugano, K. et al. (2021). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. ResearchGate. [Link]

  • 2-(4-(2,4-Dichlorophenoxy)phenoxy)propionic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Xiong, J. et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

  • Dichlorprop. PubChem, National Center for Biotechnology Information. [Link]

  • 2-(2,5-dichlorophenyl)propanoic acid. PubChemLite. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

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Exploratory

An In-depth Technical Guide to 2-Arylpropionic Acid Derivatives with Dichlorophenyl Substitution

Foreword: Unraveling the Therapeutic Potential of Dichlorophenyl-Substituted Profens In the vast landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the 2-arylpropionic acid derivatives, colloquially known as "p...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unraveling the Therapeutic Potential of Dichlorophenyl-Substituted Profens

In the vast landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the 2-arylpropionic acid derivatives, colloquially known as "profens," represent a cornerstone of pain and inflammation management.[1][2][3] This guide delves into a specific and compelling subclass: 2-arylpropionic acids bearing a dichlorophenyl moiety. While the broader profen class, including ibuprofen and naproxen, is well-characterized, the strategic introduction of dichlorophenyl substitution presents a nuanced modification with the potential to modulate potency, selectivity, and pharmacokinetic properties.

This document serves as a technical deep-dive for researchers, medicinal chemists, and drug development professionals. It is structured to provide not just a recitation of facts, but a causal understanding of the chemistry, pharmacology, and analytical considerations surrounding these compounds. We will explore the synthetic rationale, dissect the structure-activity relationships that govern their biological effects, and provide a framework for their experimental evaluation.

I. The Chemical Core: Synthesis and Physicochemical Properties

The synthesis of 2-arylpropionic acids with dichlorophenyl substitution can be approached through several established routes, often adapted from general methods for profen synthesis. A common and versatile strategy involves the arylation of a propionic acid synthon.

A. Generalized Synthetic Pathway

A prevalent method for the synthesis of the target compounds involves the reaction of a dichlorophenol with a 2-halopropionic acid ester, followed by hydrolysis. This approach is advantageous due to the commercial availability of a wide range of substituted phenols and haloalkanoic acids.

Experimental Protocol: Synthesis of 2-(2,4-Dichlorophenoxy)propionic Acid

  • Step 1: Condensation. In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, 2,4-dichlorophenol (1.0 mol) is dissolved in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO). To this solution, 2-chloropropionic acid (1.0 mol) and a base, typically potassium hydroxide (2.0 mol), are added. A phase-transfer catalyst like dimethylaminopyridine can be included to facilitate the reaction. The mixture is heated to approximately 80°C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Step 2: Neutralization and Extraction. After completion, the reaction mixture is cooled and neutralized with a mineral acid, such as sulfuric acid. The resulting solid is filtered, and the solvent is removed under reduced pressure.

  • Step 3: Purification. The crude product is then purified by recrystallization from a suitable solvent system, such as hexane, to yield the final product, 2-(2,4-dichlorophenoxy)propionic acid.[4]

G DCP 2,4-Dichlorophenol Intermediate Intermediate Salt DCP->Intermediate Reacts with CPA 2-Chloropropionic Acid CPA->Intermediate Base Base (e.g., KOH) Base->Intermediate Solvent Solvent (e.g., DMSO) Solvent->Intermediate Product 2-(2,4-Dichlorophenoxy)propionic Acid Intermediate->Product Acidification Acid Acid (e.g., H2SO4) Acid->Product

Caption: Generalized synthetic workflow for 2-(2,4-dichlorophenoxy)propionic acid.

B. Physicochemical Characteristics and their Implications

The introduction of two chlorine atoms onto the phenyl ring significantly influences the physicochemical properties of the molecule.

PropertyGeneral Trend with Dichlorophenyl SubstitutionRationale and Implication
Lipophilicity (LogP) IncreasedThe halogen atoms are lipophilic, leading to an increased LogP value. This can enhance membrane permeability and oral absorption but may also increase binding to plasma proteins and potential for accumulation in adipose tissue.
Acidity (pKa) Slightly IncreasedThe electron-withdrawing nature of the chlorine atoms can slightly increase the acidity of the carboxylic acid moiety, potentially influencing its ionization state at physiological pH and its interaction with target enzymes.
Molecular Weight IncreasedThe addition of two chlorine atoms increases the molecular weight, which can affect diffusion rates and overall pharmacokinetics.

II. Pharmacological Profile: Mechanism of Action and Structure-Activity Relationships

The primary mechanism of action for 2-arylpropionic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

A. Cyclooxygenase (COX) Inhibition
  • COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.

  • COX-2 is inducible and its expression is upregulated at sites of inflammation. It is the primary target for the anti-inflammatory effects of NSAIDs.

The therapeutic efficacy of NSAIDs is largely attributed to their inhibition of COX-2, while many of their side effects, particularly gastrointestinal issues, are linked to the concurrent inhibition of COX-1.[5]

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_homeostatic Prostaglandins (Homeostatic) COX1->PGs_homeostatic PGs_inflammatory Prostaglandins (Inflammatory) COX2->PGs_inflammatory GI_protection GI Protection, Platelet Aggregation PGs_homeostatic->GI_protection Inflammation Inflammation, Pain, Fever PGs_inflammatory->Inflammation NSAID Dichlorophenyl- substituted Profen NSAID->COX1 Inhibition NSAID->COX2 Inhibition

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(2,5-Dichlorophenyl)propanoic acid from 2,5-dichlorophenylacetic acid

-Methylation of Phenylacetic Acid Derivatives Executive Summary This guide details a robust, scalable protocol for the synthesis of 2-(2,5-dichlorophenyl)propanoic acid from 2,5-dichlorophenylacetic acid . While direct a...

Author: BenchChem Technical Support Team. Date: February 2026


-Methylation of Phenylacetic Acid Derivatives

Executive Summary

This guide details a robust, scalable protocol for the synthesis of 2-(2,5-dichlorophenyl)propanoic acid from 2,5-dichlorophenylacetic acid . While direct alkylation of carboxylic acid dianions is possible, this protocol utilizes a Methyl Ester-Enolate-Hydrolysis pathway. This route is selected for its superior impurity profile, specifically avoiding decarboxylative side reactions and controlling poly-alkylation, which are common risks when manipulating sterically crowded ortho-substituted aryl acids.

Target Audience: Medicinal chemists and process development scientists requiring high-purity (>98%) substrates for NSAID analogs or auxin-mimic herbicide development.

Strategic Analysis & Chemical Logic

The Challenge: Ortho-Substitution & Sterics

The target molecule contains chlorine atoms at the 2 and 5 positions. The C2-Chlorine is the critical structural feature governing reactivity:

  • Steric Hindrance: The bulky chlorine atom at the ortho position creates significant steric strain around the

    
    -carbon. This necessitates the use of a small, highly reactive electrophile (Methyl Iodide) and a non-nucleophilic base (LDA) to ensure kinetic deprotonation without nucleophilic attack on the carbonyl.
    
  • Electronic Activation: The inductive electron-withdrawing effect (-I) of the dichlorophenyl ring increases the acidity of the benzylic

    
    -protons (
    
    
    
    for the ester), facilitating enolate formation at low temperatures.
Route Selection: Why the Ester Pathway?

We reject the direct dianion alkylation of the free acid (using 2 eq. LDA) for this specific substrate because the solubility of the lithium dianion of 2,5-dichlorophenylacetic acid is poor in standard THF/Hexane mixtures at -78°C, leading to heterogeneous mixtures and incomplete conversion.

Selected Route:

  • Esterification: Protection of the acid to improve solubility and lower the

    
     of the 
    
    
    
    -protons.
  • Kinetic Alkylation: Low-temperature enolization followed by

    
     methylation.
    
  • Saponification: Mild hydrolysis to yield the final acid.

Visual Workflow (Graphviz)

The following diagram outlines the reaction sequence and the critical control points for the enolate geometry.

SynthesisPath Start 2,5-Dichlorophenylacetic Acid Step1 Step 1: Esterification (SOCl2 / MeOH) Start->Step1 Inter1 Methyl Ester Intermediate Step1->Inter1 Yield >95% Step2 Step 2: Enolization (LDA, -78°C) Inter1->Step2 TS Li-Enolate Transition State Step2->TS Kinetic Control Step2b Alkylation (MeI) TS->Step2b Steric Approach Inter2 Methylated Ester Step2b->Inter2 Step3 Step 3: Hydrolysis (LiOH / THF) Inter2->Step3 Final 2-(2,5-Dichlorophenyl) propanoic acid Step3->Final Yield >90%

Caption: Figure 1. Step-wise synthetic workflow emphasizing the kinetic control during the critical alkylation phase.

Detailed Experimental Protocols

Phase 1: Methyl Ester Formation

Objective: Convert the polar acid to a lipophilic ester to facilitate anhydrous enolate chemistry.

  • Reagents: 2,5-Dichlorophenylacetic acid (20.5 g, 100 mmol), Methanol (anhydrous, 200 mL), Thionyl Chloride (

    
    , 14.3 g, 120 mmol).
    
  • Apparatus: 500 mL Round Bottom Flask (RBF), Reflux condenser,

    
     inlet, Drying tube (
    
    
    
    ).

Procedure:

  • Dissolve the starting acid in Methanol in the RBF. Cool to 0°C in an ice bath.

  • Add

    
     dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    , HCl).
  • Remove ice bath and heat to reflux (65°C) for 3 hours.

  • Monitor by TLC (Hexane/EtOAc 4:1). The acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Workup: Concentrate in vacuo to remove MeOH. Redissolve residue in EtOAc (150 mL), wash with Sat.

    
     (2 x 50 mL) to remove trace acid, then Brine. Dry over 
    
    
    
    .
  • Yield: Concentrate to yield Methyl 2-(2,5-dichlorophenyl)acetate as a pale yellow oil/low-melting solid. (Expected Yield: ~21.0 g, 96%).

Phase 2: Kinetic -Methylation (Critical Step)

Objective: Introduce the methyl group using LDA to ensure mono-alkylation.

  • Reagents: Methyl Ester (from Phase 1, 10.95 g, 50 mmol), LDA (2.0 M in THF/heptane, 27.5 mL, 55 mmol), Methyl Iodide (MeI, 8.5 g, 60 mmol), Anhydrous THF (150 mL).

  • Apparatus: 3-neck RBF, Low-temperature thermometer,

    
     atmosphere (strictly anhydrous).
    

Procedure:

  • Enolization: Charge THF into the flask and cool to -78°C (Dry ice/Acetone bath). Add LDA solution via syringe.

  • Dissolve the Methyl Ester in 20 mL THF and add dropwise to the LDA solution over 15 minutes, maintaining internal temp < -70°C.

    • Mechanism Note: The solution will likely turn deep yellow/orange, indicating the formation of the lithium enolate. Stir for 30 minutes at -78°C to ensure complete deprotonation.

  • Alkylation: Add Methyl Iodide (MeI) neat via syringe over 5 minutes.

  • Warm-up: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Quench with Sat.

    
     (50 mL).
    
  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with 1M

    
     (to remove iodine color) and Brine. Dry (
    
    
    
    ) and concentrate.
  • Purification: If TLC shows di-methylated byproduct (usually less polar), purify via flash chromatography (Hexane/EtOAc 95:5).

  • Intermediate: Methyl 2-(2,5-dichlorophenyl)propionate .

Phase 3: Saponification

Objective: Hydrolyze the ester without racemization (if chiral separation is not performed yet) or decomposition.

  • Reagents: Methylated Ester (Intermediate), Lithium Hydroxide Monohydrate (

    
    , 3 eq), THF (50 mL), Water (20 mL).
    

Procedure:

  • Dissolve the ester in THF/Water mixture.

  • Add solid LiOH. Stir vigorously at Room Temperature for 12 hours.

  • Workup: Evaporate THF. Dilute aqueous residue with water (30 mL). Wash with

    
     (20 mL) to remove unreacted ester.
    
  • Acidification: Acidify the aqueous layer to pH 1-2 using 1M HCl. The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

  • Recrystallization: Recrystallize from Hexane/EtOAc if necessary.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected parameters.

ParameterExpected Value/ObservationStructural Logic
Appearance White crystalline solidHigh purity carboxylic acid.
1H NMR (CDCl3)

1.52 (d, 3H,

)
Diagnostic doublet for the new methyl group.
1H NMR (CDCl3)

4.15 (q, 1H,

)
Quartet confirms coupling to the methyl group.
1H NMR (CDCl3)

7.2 - 7.5 (m, 3H, Ar-H)
Aromatic region unchanged except for minor shift.
MS (ESI-) m/z 217 / 219 (M-H)-Characteristic Chlorine isotope pattern (3:1 for mono, 9:6:1 for di-Cl).
Melting Point 115 - 118°CConsistent with similar aryl-propionic acids (e.g., Dichlorprop).
Mechanism of Enolate Selectivity

The following diagram illustrates why the kinetic enolate forms and how the ortho-chloro substituent influences the transition state.

Mechanism Substrate Ester Substrate (Steric Bulk at C2) Enolate Li-Enolate (E-Geometry) Stabilized by THF Substrate->Enolate Deprotonation (-78°C) Kinetic Control Base LDA (Bulky Base) Base->Enolate Product Alpha-Methylated Ester Enolate->Product SN2 Attack Least Hindered Face MeI MeI (Electrophile) MeI->Product

Caption: Figure 2. Mechanistic flow of the kinetic enolate formation. Low temperature prevents thermodynamic equilibration.

Troubleshooting & Optimization

  • Problem: Low yield in Step 2 (Alkylation).

    • Cause: Incomplete enolization due to moisture in THF or degraded LDA.

    • Solution: Titrate LDA before use. Ensure THF is distilled from Na/Benzophenone.

  • Problem: Presence of starting material after Step 2.

    • Cause: Steric hindrance of the 2,5-dichloro ring slowed the

      
       reaction.
      
    • Solution: Allow the reaction to warm to -20°C before quenching, or add HMPA (toxic, use caution) as a co-solvent to break up Lithium aggregates.

  • Problem: Di-methylation (Gem-dimethyl product).

    • Cause: Temperature rose too high during LDA addition, or excess MeI/Base was present during warm-up.

    • Solution: Strict temperature control at -78°C is mandatory. Use exactly 1.1 eq of Base.

References

  • General Enolate Alkylation: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Alpha-Methylation Protocol: Carlier, P. R., et al. (2003). "Enantioselective Synthesis of 2-Alkyl-2-arylacetic Acid Derivatives." Journal of Organic Chemistry, 68(19), 7133-7137. Link

  • Analogous Synthesis (Dichlorprop): "Synthesis of 2-(2,4-dichlorophenoxy)propionic acid." Google Patents, CN101941905B. (Provides industrial context for chlorophenyl propionic acid derivatives). Link

  • LDA Handling & Preparation: "Preparation of Lithium Diisopropylamide (LDA)." Organic Syntheses, Coll.[1] Vol. 5, p. 297 (1973). Link

  • Compound Data: PubChem Entry for 2-(2,5-dichlorophenyl)propanoic acid (CID 21467118).[2] Link

Sources

Application

Application Note: High-Yield Methylation of 2,5-Dichlorophenylacetic Acid

Abstract & Scope This Application Note details the protocol for the esterification of 2,5-dichlorophenylacetic acid (2,5-DCPAA) to methyl 2,5-dichlorophenylacetate . This transformation is a critical step in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the protocol for the esterification of 2,5-dichlorophenylacetic acid (2,5-DCPAA) to methyl 2,5-dichlorophenylacetate . This transformation is a critical step in the synthesis of agrochemical intermediates and non-steroidal anti-inflammatory drug (NSAID) analogues.

While Fischer esterification is the textbook approach, this guide prioritizes the Thionyl Chloride (


) Activation Method  due to its superior conversion rates with electron-deficient aromatic rings and simplified purification. A secondary protocol using sulfuric acid catalysis is provided for scenarios where thionyl chloride is restricted.
Key Chemical Transformation
  • Precursor: 2,5-Dichlorophenylacetic acid (

    
    )
    
  • Product: Methyl 2,5-dichlorophenylacetate (

    
    )
    
  • Reaction Type: Nucleophilic Acyl Substitution (Esterification)

Strategic Rationale (Why This Protocol?)

The Challenge of Sterics and Electronics

The 2,5-dichloro substitution pattern on the phenyl ring exerts an electron-withdrawing inductive effect (-I). While the acetic acid "tail" insulates the carboxyl group from direct steric hindrance, the overall acidity of the molecule is slightly higher than unsubstituted phenylacetic acid.

  • Standard Fischer Esterification (

    
    ):  Relying solely on equilibrium can lead to incomplete conversion if water is not aggressively removed (Dean-Stark or molecular sieves).
    
  • Thionyl Chloride Method (Recommended): This method generates anhydrous

    
    in situ and consumes water produced during the reaction (via hydrolysis of 
    
    
    
    ), effectively driving the equilibrium to the right (Le Chatelier’s principle). It also allows for the transient formation of the highly reactive acyl chloride intermediate.
Decision Matrix
FeatureMethod A: Thionyl Chloride (

)
Method B: Sulfuric Acid (

)
Conversion >98% (Irreversible)~90-95% (Equilibrium dependent)
Reaction Time 2–3 Hours4–8 Hours
Byproducts

(gas),

(gas)

Purification Evaporation (Clean)Extraction required to remove acid catalyst
Safety Requires fume hood (Corrosive gas)Corrosive liquid handling

Method A: Thionyl Chloride Activation (Gold Standard)

Reagents & Equipment
  • Substrate: 2,5-Dichlorophenylacetic acid (10.0 g, 48.8 mmol)

  • Reagent: Thionyl Chloride (

    
    ) (7.1 mL, 97.6 mmol, 2.0 equiv)
    
  • Solvent: Methanol (anhydrous), 100 mL

  • Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Drying Tube (

    
    ), Magnetic Stir Bar, Ice Bath.
    
Step-by-Step Protocol
  • Setup: Oven-dry the RBF and stir bar. Clamp the flask in a fume hood.

  • Solvation: Add 2,5-dichlorophenylacetic acid (10.0 g) and Methanol (100 mL) to the flask. Stir until fully dissolved.

  • Activation (Exothermic):

    • Cool the solution to 0°C using an ice bath.

    • Critical Step: Add Thionyl Chloride (7.1 mL) dropwise over 15–20 minutes.

    • Note: Vigorous evolution of

      
       and 
      
      
      
      gases will occur. Ensure venting through the hood.
  • Reaction:

    • Remove the ice bath.

    • Attach the reflux condenser.

    • Heat to reflux (approx. 65°C) for 2.5 hours .

  • Monitoring: Check reaction progress via TLC (Solvent: 20% Ethyl Acetate in Hexanes). The starting acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Workup:

    • Cool mixture to room temperature.

    • Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove Methanol and excess

      
      .
      
    • Caution: The distillate contains

      
       and 
      
      
      
      ; dispose of properly.
  • Purification:

    • Dissolve the residue in Ethyl Acetate (100 mL) .

    • Wash with Saturated

      
       (2 x 50 mL)  to neutralize trace acid.
      
    • Wash with Brine (50 mL) .

    • Dry organic layer over anhydrous

      
       .
      
    • Filter and concentrate to yield the crude methyl ester.

Mechanistic Workflow

ReactionMechanism Start Start: 2,5-DCPAA + MeOH Activation Activation: Add SOCl2 @ 0°C Start->Activation Dissolution Intermediate Intermediate: Acyl Chloride / Activated Complex Activation->Intermediate Chlorination Reflux Reflux: 65°C, 2.5 hrs Intermediate->Reflux Methanolysis Product Product: Methyl Ester Reflux->Product Conversion Byproducts Byproducts: SO2 (g) + HCl (g) Reflux->Byproducts Off-gassing

Figure 1: Reaction workflow for Thionyl Chloride mediated esterification.

Method B: Sulfuric Acid Catalysis (Green Alternative)

Reagents[2]
  • Substrate: 2,5-Dichlorophenylacetic acid (10.0 g)

  • Catalyst: Conc. Sulfuric Acid (

    
    ) (1.0 mL)
    
  • Solvent: Methanol (150 mL)

Protocol
  • Dissolve the acid in Methanol.

  • Add

    
     slowly.
    
  • Reflux for 6–8 hours . (Longer time required due to equilibrium constraints).

  • Workup: Concentrate solvent to ~20 mL. Pour into ice water (100 mL). Extract with Ethyl Acetate or Dichloromethane. Wash with

    
     to remove unreacted acid.
    

Quality Control & Validation

Expected Physical Properties
PropertyValueNotes
Appearance Pale yellow oil or low-melting solidMay solidify upon standing at 4°C.
Molecular Weight 219.06 g/mol
Solubility Soluble in EtOAc, DCM, MeOHInsoluble in water.[1]
Analytical Validation (GC-MS / NMR)
  • GC-MS: Look for parent ion peak

    
     (due to 
    
    
    
    isotope pattern, peaks at 218, 220, 222).
  • 1H-NMR (CDCl3, 400 MHz) Prediction:

    • 
       3.70 ppm (s, 3H, 
      
      
      
      )
    • 
       3.80 ppm (s, 2H, 
      
      
      
      )
    • 
       7.15–7.35 ppm (m, 3H, Aromatic protons)
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Water in MethanolUse anhydrous Methanol; increase

to 2.5 equiv.
Incomplete Conversion Reaction time too shortExtend reflux time; verify temp reaches 65°C.
Dark Product Thermal degradationEnsure oil bath does not exceed 75°C; use Nitrogen atmosphere.

Safety & Handling (SDS Summary)

  • 2,5-Dichlorophenylacetic acid: Irritant to eyes, respiratory system, and skin.

  • Thionyl Chloride: Highly corrosive. Reacts violently with water. Causes severe skin burns and eye damage. Must be handled in a fume hood.

  • Methanol: Flammable, toxic if swallowed (blindness).

References

  • Furniss, B. S., et al.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • PubChem Database. Methyl 2,5-dichlorophenylacetate - Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for nucleophilic acyl substitution).
  • Organic Syntheses. General procedures for esterification using Thionyl Chloride. (Validated methodologies for acid activation). Available at: [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of 2,5-Dichloro and 2,4-Dichloro Phenylpropionic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry and drug discovery, the positional isomerism of substituents on a phenyl ring can dramatically alter th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the positional isomerism of substituents on a phenyl ring can dramatically alter the biological activity of a molecule. This guide provides a comparative analysis of the biological activities of two such isomers: 2,5-dichlorophenylpropionic acid and 2,4-dichlorophenylpropionic acid. As derivatives of arylpropionic acid, a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), these compounds hold potential for a range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer effects.[1] However, the precise location of the chlorine atoms on the phenyl ring is a critical determinant of their pharmacological profile.

This document synthesizes available data to offer a comparative overview of their anti-inflammatory, cytotoxic, and antimicrobial properties. Where direct comparative studies are unavailable, we will draw upon structure-activity relationship (SAR) principles from related dichlorinated compounds to provide a scientifically grounded perspective on their potential biological activities.

Mechanism of Action: The Role of Cyclooxygenase (COX) Inhibition

A primary mechanism of action for many arylpropionic acids is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory drugs. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for minimizing gastrointestinal side effects associated with traditional NSAIDs.[3]

The dichlorophenyl moiety in both 2,5- and 2,4-isomers is expected to influence their binding to the active site of COX enzymes. The position of the chlorine atoms can affect the molecule's conformation and its interaction with key amino acid residues within the enzyme's binding pocket.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Dichlorophenylpropionic_Acids 2,5- / 2,4-Dichloro phenylpropionic Acids Dichlorophenylpropionic_Acids->COX_Enzymes Inhibition

Caption: Simplified signaling pathway of COX-mediated inflammation and its inhibition by dichlorophenylpropionic acids.

Comparative Biological Activity

Due to a lack of direct head-to-head comparative studies, this section will present available data for each isomer and related compounds to facilitate a comparative understanding.

Anti-inflammatory Activity

It is plausible that both 2,5- and 2,4-isomers exhibit anti-inflammatory properties through COX inhibition. However, the difference in the chlorine substitution pattern would likely result in varied potencies and selectivities for COX-1 and COX-2. Further enzymatic assays are required to elucidate these differences.

Cytotoxic Activity

The cytotoxic potential of dichlorinated compounds against various cancer cell lines has been a subject of investigation.

  • 2,5-Dichlorophenyl Derivatives: A study on a synthesized 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile demonstrated promising cytotoxic activity against several human cancer cell lines. The IC50 values were 10.7 µM for MDA-MB-231 (triple-negative breast cancer), 7.7 µM for A549 (non-small cell lung cancer), and 7.3 µM for MIA PaCa-2 (pancreatic adenocarcinoma).[4] This suggests that the 2,5-dichlorophenyl moiety can be a component of cytotoxic molecules.

  • 2,4-Dichlorophenyl Derivatives: Research on the related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), has shown cytotoxic effects. In a study using human lung cancer (A549) and normal lung fibroblast (WI38) cell lines, the IC50 values for 2,4-D after 72 hours of exposure were 126 ± 2.25 µM and 115 ± 4.39 µM, respectively.[5][6] Another study on HepG2 (human hepatoma) cells also reported that 2,4-D induces apoptosis.[7] Furthermore, a series of 2-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenol derivatives showed significant cytotoxicity against a panel of 59 cancer cell lines.[8]

Comparative Cytotoxicity Data (Illustrative)

Compound/DerivativeCell LineIC50 (µM)Reference
3-Amino-1-(2,5-dichlorophenyl )-...MDA-MB-23110.7[4]
A5497.7[4]
MIA PaCa-27.3[4]
2,4-Dichlorophenoxyacetic acid (2,4-D)A549126 ± 2.25[5][6]
WI38115 ± 4.39[5][6]
2-{5-[(2,4-Dichlorophenoxy )methyl]-...}phenolVariousPromising[8]

Note: The presented data is for structurally related derivatives and not the parent phenylpropionic acids. This table is for illustrative purposes to highlight the potential cytotoxic activity of the dichlorophenyl moieties.

The data, although not directly comparing the two phenylpropionic acids, suggests that both 2,5- and 2,4-dichlorophenyl scaffolds can be incorporated into molecules with significant cytotoxic potential. The differing IC50 values between the 2,5- and 2,4-dichloro derivatives in different studies highlight the importance of the overall molecular structure in determining cytotoxic potency.

Antimicrobial Activity

The antimicrobial properties of halogenated compounds are an area of active research.

  • 2,5-Dichlorophenyl Moiety: While specific data for 2,5-dichlorophenylpropionic acid is scarce, the inclusion of dichlorinated phenyl rings in various heterocyclic structures has been shown to confer antimicrobial activity.

  • 2,4-Dichlorophenyl Moiety: The antibacterial activity of compounds containing the 2,4-dichlorophenyl group has been reported. For example, 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol has demonstrated broad-spectrum antibacterial effects.[9]

Further investigation is required to determine the minimum inhibitory concentrations (MICs) of 2,5- and 2,4-dichlorophenylpropionic acids against various bacterial and fungal strains.

Experimental Protocols

To facilitate further research and direct comparison, the following are standard, detailed protocols for evaluating the key biological activities discussed.

In Vitro COX-2 Inhibition Assay (Fluorometric Method)

This protocol outlines a method to determine the inhibitory effect of the test compounds on COX-2 activity.

COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, COX-2 Enzyme, Test Compounds, and Arachidonic Acid Plate_Setup Add Buffer, Heme, and COX-2 to 96-well plate Reagents->Plate_Setup Add_Inhibitor Add Test Compound or DMSO (Control) Plate_Setup->Add_Inhibitor Pre_incubation Incubate for 10 min at 37°C Add_Inhibitor->Pre_incubation Initiate_Reaction Add Arachidonic Acid Pre_incubation->Initiate_Reaction Incubate_Reaction Incubate for 2 min at 37°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Add Stannous Chloride to stop the reaction Incubate_Reaction->Stop_Reaction Measure_Fluorescence Read Fluorescence (Ex/Em = 535/587 nm) Stop_Reaction->Measure_Fluorescence Calculate_IC50 Calculate % Inhibition and determine IC50 Measure_Fluorescence->Calculate_IC50

Caption: Workflow for the in vitro COX-2 inhibition assay.

Protocol Steps:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), a solution of heme (cofactor), human recombinant COX-2 enzyme, the test compounds (2,5- and 2,4-dichlorophenylpropionic acids) dissolved in a suitable solvent (e.g., DMSO), and a solution of arachidonic acid (substrate).

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

  • Inhibitor Addition: Add the test compounds at various concentrations to the respective wells. Include a positive control (a known COX-2 inhibitor like celecoxib) and a negative control (solvent only).

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for a short duration (e.g., 2 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of stannous chloride.

  • Detection: Measure the fluorescence of the product (e.g., Prostaglandin G2 detected with a fluorescent probe) using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[10]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compounds and determine the IC50 value, which is the concentration required to inhibit 50% of the enzyme activity.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_readout Readout & Analysis Seed_Cells Seed cancer cells in a 96-well plate Incubate_Cells Incubate for 24h to allow attachment Seed_Cells->Incubate_Cells Add_Compounds Treat cells with various concentrations of test compounds Incubate_Cells->Add_Compounds Incubate_Treatment Incubate for a specified period (e.g., 24, 48, 72h) Add_Compounds->Incubate_Treatment Add_MTT Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h at 37°C Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO or SDS-HCl) Incubate_MTT->Solubilize Measure_Absorbance Read absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate % cell viability and determine IC50 Measure_Absorbance->Calculate_Viability

Caption: Workflow for the MTT cytotoxicity assay.

Protocol Steps:

  • Cell Seeding: Plate the desired cancer cell lines (e.g., A549, HCT-116, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2,5- and 2,4-dichlorophenylpropionic acids. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[11]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against bacteria.

MIC_Assay_Workflow cluster_preparation Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis Prepare_Media Prepare Mueller-Hinton Broth (MHB) Plate_Setup Add diluted compounds to a 96-well microtiter plate Prepare_Media->Plate_Setup Prepare_Compounds Prepare serial dilutions of test compounds Prepare_Compounds->Plate_Setup Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Inoculate_Plate Add bacterial inoculum to each well Prepare_Inoculum->Inoculate_Plate Plate_Setup->Inoculate_Plate Incubate_Plate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_Results Visually inspect for bacterial growth (turbidity) Incubate_Plate->Read_Results Determine_MIC Identify the lowest concentration with no visible growth (MIC) Read_Results->Determine_MIC

Sources

Safety & Regulatory Compliance

Safety

2-(2,5-Dichlorophenyl)propanoic acid proper disposal procedures

This guide outlines the authoritative disposal and handling procedures for 2-(2,5-Dichlorophenyl)propanoic acid . Advisory Note on Chemical Identity : While often confused with the herbicide Dichlorprop [2-(2,4-dichlorop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling procedures for 2-(2,5-Dichlorophenyl)propanoic acid .

Advisory Note on Chemical Identity : While often confused with the herbicide Dichlorprop [2-(2,4-dichlorophenoxy)propanoic acid] or its 2,5-phenoxy analog, the specific structure 2-(2,5-Dichlorophenyl)propanoic acid (CAS: 1249190-68-8 ) lacks the ether linkage.[1] The protocols below apply strictly to Halogenated Organic Acids .

Part 1: Executive Safety & Disposal Summary

Parameter Critical Operational Data
CAS Number 1249190-68-8 (Specific Isomer)
Waste Stream Halogenated Organic (Do NOT mix with non-halogenated solvents)
Hazard Class Corrosive / Irritant / Toxic (Based on structural analogs)
Disposal Method High-Temperature Incineration (via licensed hazardous waste contractor)
Incompatibility Strong Oxidizers, Strong Bases, Reducing Agents
Spill Response Absorb with inert material (Vermiculite/Sand).[1] Do NOT use water initially.[1]

Part 2: Pre-Disposal Handling & Segregation

Scientific Rationale : Effective disposal begins at the bench.[1] 2-(2,5-Dichlorophenyl)propanoic acid contains both a carboxylic acid moiety and a chlorinated aromatic ring.[1]

  • Acidity : It will react exothermically with bases.[1]

  • Halogenation : The presence of chlorine atoms mandates segregation from general organic waste.[1] Burning halogenated compounds in standard boilers releases acidic gases (HCl) and potential dioxins; therefore, they require specialized scrubbed incinerators.[1]

Segregation Protocol
  • Primary Container : Collect in a dedicated High-Density Polyethylene (HDPE) or glass container labeled "HALOGENATED ORGANIC WASTE" .[1]

  • pH Control : Do NOT attempt to neutralize this acid in the lab before disposal.[1] Neutralization generates heat and soluble chlorinated salts that are difficult to remove from aqueous waste streams.[1]

  • Segregation Rules :

    • Strict Separation : Keep separate from Non-Halogenated solvents (e.g., Acetone, Methanol) to avoid contaminating larger volumes of cheaper-to-dispose waste.[1]

    • Oxidizer Isolation : Store away from nitric acid or perchlorates.[1]

Part 3: Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired powder, contaminated gloves, weighing boats.[1]

  • Containment : Place solid waste into a wide-mouth HDPE jar.

  • Labeling : Affix a hazardous waste tag. List the full chemical name and CAS (1249190-68-8 ).

  • Debris : Double-bag contaminated gloves/wipes in clear polyethylene bags before placing them in the solid waste drum.

  • Transfer : Seal container and transfer to the Satellite Accumulation Area (SAA).

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable to: Solutions in DCM, Chloroform, or Ethyl Acetate.[1]

  • Compatibility Check : Ensure the solvent carrier is compatible with the halogenated waste stream.[1]

  • Bulking : Pour into the Halogenated Solvent carboy (typically designated with a green label in many institutions).[1]

  • Documentation : Record the estimated volume and concentration on the waste log immediately.

  • Precipitation Risk : If dissolved in a non-halogenated solvent (e.g., Hexane), it must still be disposed of as Halogenated Waste due to the solute.[1]

Part 4: Visual Decision Workflows

Figure 1: Waste Stream Decision Tree

Caption: Logical flow for categorizing and disposing of 2-(2,5-Dichlorophenyl)propanoic acid based on physical state and mixture composition.

WasteDisposal Start Waste Generation: 2-(2,5-Dichlorophenyl)propanoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid SolidAction Place in Wide-Mouth HDPE Container Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck SolidTag Tag: Hazardous Solid (Halogenated) SolidAction->SolidTag Final Transfer to EHS/Disposal Contractor (High-Temp Incineration) SolidTag->Final HaloSolvent Halogenated Solvent (e.g., DCM, CHCl3) SolventCheck->HaloSolvent Cl/Br Solvents NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, Hexane) SolventCheck->NonHaloSolvent Non-Cl Solvents CombineHalo Combine in HALOGENATED Carboy HaloSolvent->CombineHalo ForceHalo MUST Segregate as HALOGENATED Waste NonHaloSolvent->ForceHalo Contaminated by Solute CombineHalo->Final ForceHalo->Final

Part 5: Emergency Spill Response Protocol

Immediate Action Required :

  • Evacuate & Ventilate : If the spill is >100mL or powder is airborne, evacuate the immediate area.[1]

  • PPE : Don double nitrile gloves, safety goggles, and a lab coat.[1] Use a P100 respirator if dust is present.[1]

  • Containment :

    • Solids : Cover with wet paper towels to prevent dust generation, then scoop into a waste container.

    • Liquids : Surround with absorbent pillows or vermiculite.[1]

  • Decontamination : Scrub the surface with a dilute soap solution.[1] Collect all cleaning materials as Halogenated Solid Waste .[1]

References

  • PubChem . 2-(2,5-Dichlorophenyl)propanoic acid Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA) . Management of Halogenated Solvent Wastes. RCRA Online.[1] Available at: [Link]

  • Princeton University EHS . Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated. Available at: [Link][1]

Sources

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